molecular formula C17H17NO4S3 B2716433 N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034477-95-5

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2716433
CAS No.: 2034477-95-5
M. Wt: 395.51
InChI Key: MPYXHHXSERAPFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H17NO4S3 and its molecular weight is 395.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Sulfonamides have been evaluated for their antitumor properties. For instance, compounds from sulfonamide-focused libraries, including antimitotic agents disrupting tubulin polymerization and novel classes of antiproliferative agents, have shown promise in clinical trials for their anticancer effects. These compounds are characterized by their ability to induce gene expression changes, highlighting the utility of structure and gene expression relationship studies in medicinal genomics (Owa et al., 2002).

Anticancer Agents

Novel aminothiazole-paeonol derivatives have been synthesized and evaluated for their anticancer effect on various cancer cell lines. Among these, certain derivatives showed potent inhibitory activity, indicating the potential of these compounds as lead compounds to develop anticancer agents for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).

Photosensitizers for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their use as photosensitizers in photodynamic therapy for cancer treatment. These derivatives exhibit high singlet oxygen quantum yields and appropriate photodegradation quantum yields, crucial for Type II mechanisms in treating cancer (Pişkin et al., 2020).

α1-Adrenoceptor Antagonism

Compounds structurally related to benzenesulfonamide, such as YM-12617, have been studied as potent and selective α1-adrenoceptor antagonists. These compounds demonstrate significant efficacy in pharmacological and binding studies, showcasing their potential in medical applications targeting α1-adrenoceptors (Honda et al., 1985).

Functionalization of Polymeric Materials

Poly(N-protected ethylene imine-alt-ethylene sulfide) block, a compound synthesized through reactions involving sulfonamide groups, demonstrates potential in functionalizing polymeric materials. Such compounds exhibit solubility in various organic solvents and thermal stability, highlighting their utility in material science applications (Hori et al., 2011).

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S3/c1-22-13-6-2-3-7-14(13)25(20,21)18-12-17(19,15-8-4-10-23-15)16-9-5-11-24-16/h2-11,18-19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYXHHXSERAPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.